Tubulysin

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C44H67N5O9S |

|---|---|

分子量 |

842.1 g/mol |

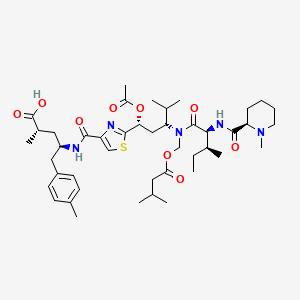

IUPAC名 |

(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-4-methyl-3-[3-methylbutanoyloxymethyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-(4-methylphenyl)pentanoic acid |

InChI |

InChI=1S/C44H67N5O9S/c1-11-29(7)39(47-41(53)35-14-12-13-19-48(35)10)43(54)49(25-57-38(51)20-26(2)3)36(27(4)5)23-37(58-31(9)50)42-46-34(24-59-42)40(52)45-33(21-30(8)44(55)56)22-32-17-15-28(6)16-18-32/h15-18,24,26-27,29-30,33,35-37,39H,11-14,19-23,25H2,1-10H3,(H,45,52)(H,47,53)(H,55,56)/t29-,30-,33+,35+,36+,37+,39-/m0/s1 |

InChIキー |

DLKUYSQUHXBYPB-NSSHGSRYSA-N |

異性体SMILES |

CC[C@H](C)[C@@H](C(=O)N(COC(=O)CC(C)C)[C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=C(C=C2)C)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)NC(=O)[C@H]3CCCCN3C |

正規SMILES |

CCC(C)C(C(=O)N(COC(=O)CC(C)C)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=C(C=C2)C)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCCN3C |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Product Isolation and Source of Tubulysins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, isolation, and purification of tubulysins, a class of highly potent cytotoxic tetrapeptides. Tubulysins are of significant interest in oncology and drug development, particularly as payloads for antibody-drug conjugates (ADCs), due to their powerful antimitotic activity against a wide range of cancer cell lines, including multidrug-resistant (MDR) strains.[1][2]

Natural Sources of Tubulysins

Tubulysins are secondary metabolites produced by myxobacteria, a group of soil-dwelling bacteria known for their complex life cycles and production of structurally diverse and biologically active compounds.[2][3] The primary producers of tubulysins identified to date are:

While these are the main species from which tubulysins have been isolated, other myxobacteria may also produce various tubulysin analogues.[3] The natural production of tubulysins is typically low, often in the range of milligrams per liter of culture broth, which makes large-scale isolation for clinical development challenging and has driven the development of total synthesis strategies.[1]

Chemical Structure

Tubulysins are linear tetrapeptides characterized by the presence of several unique, non-proteinogenic amino acid residues. The general structure consists of:

-

N-methyl-D-pipecolic acid (Mep) at the N-terminus.

-

L-isoleucine (Ile) .

-

Tubuvaline (Tuv) , a novel amino acid containing a thiazole (B1198619) ring and a labile N,O-acetal functionality, which is a hallmark of many natural tubulysins.[1]

-

Tubuphenylalanine (Tup) or Tubutyrosine (Tut) at the C-terminus, which are derivatives of phenylalanine and tyrosine, respectively.[1][6]

The structural diversity within the this compound family arises from variations in these core residues and their modifications.

Quantitative Data on this compound Production

The yields of tubulysins from natural fermentation are generally low. The following table summarizes reported production levels for some this compound analogues.

| This compound Analogue | Producing Organism | Reported Yield | Reference |

| This compound A | Archangium gephyra KYC5002 | 0.14 mg/L (non-disrupted cells) | [3][7] |

| This compound B | Archangium gephyra KYC5002 | 0.11 mg/L (non-disrupted cells) | [3][7] |

| This compound D | Angiococcus disciformis | up to 1 mg/L | [3] |

It has been observed that the production of tubulysins by Archangium gephyra KYC5002 occurs during the death phase of the culture.[7] Disruption of the cells via ultrasonication led to a significant increase in the production of this compound A (0.62 mg/L) and this compound B (0.74 mg/L).[7]

Experimental Protocols: Isolation and Purification of Tubulysins

The isolation of tubulysins from myxobacterial cultures is a multi-step process that involves fermentation, extraction, and several stages of chromatographic purification.[1][8]

The production of tubulysins is highly dependent on the culture conditions. A generalized protocol for the cultivation of myxobacteria for secondary metabolite production is as follows:

-

Media Preparation (Example: YPSS Medium):

-

Inoculation and Culturing:

-

Prepare a seed culture by inoculating a suitable volume of the production medium.

-

Use the seed culture to inoculate a larger volume for production (e.g., 2.5 mL of seed culture into 250 mL of production medium).[2]

-

Incubate the culture under optimal growth conditions to promote secondary metabolite production.

-

Monitor the culture for growth and this compound production using microscopy and analytical techniques like HPLC.[2]

-

At the end of the fermentation, the tubulysins are extracted from the culture broth and/or the mycelial cake.

-

Adsorber Resin Method:

-

Add an adsorber resin (e.g., Amberlite XAD-16) to the culture broth and stir for several hours to overnight to capture the secondary metabolites.[2]

-

Harvest the resin by filtration or centrifugation.[2]

-

Wash the resin with water to remove salts and polar impurities.[1]

-

Elute the captured tubulysins from the resin using an organic solvent such as methanol (B129727) or acetone (B3395972).[1][2]

-

-

Solvent Extraction Method:

-

Separate the biomass (mycelial cake) from the culture broth by centrifugation.[3]

-

Extract the supernatant and/or the cell pellet with an appropriate organic solvent, such as ethyl acetate.[3][8]

-

The mycelial cake can also be extracted with methanol or acetone to recover intracellularly retained tubulysins.[1]

-

-

Concentration:

The crude extract is subjected to a series of chromatographic steps to isolate and purify the individual this compound compounds.

-

Initial Fractionation:

-

The crude extract can be subjected to preliminary purification using techniques like solid-phase extraction (SPE) or vacuum liquid chromatography (VLC) on silica (B1680970) gel or a reversed-phase material to remove highly polar or nonpolar impurities.[1][2]

-

Adsorption chromatography on resins like Amberlite XAD-16 can be used.[8]

-

Size-exclusion chromatography on Sephadex LH-20 is also employed for further separation.[8]

-

-

High-Performance Liquid Chromatography (HPLC) Purification:

-

The final purification is typically achieved by reversed-phase HPLC (RP-HPLC).[1]

-

A gradient of acetonitrile (B52724) in water, often with a modifier like trifluoroacetic acid (TFA) or formic acid, is used for elution.[1][2]

-

Fractions are collected and analyzed for the presence of tubulysins using mass spectrometry (MS) and UV absorbance.[1]

-

Multiple rounds of HPLC may be necessary to achieve high purity.[1]

-

The identity and purity of the isolated tubulysins are confirmed using spectroscopic techniques, primarily:

Visualizations

Caption: A step-by-step workflow for the isolation and purification of tubulysins from myxobacterial cultures.

The biosynthesis of tubulysins is a complex process carried out by a hybrid non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) system, encoded by the "tub" gene cluster.[3]

Caption: A simplified diagram illustrating the key stages in the biosynthesis of tubulysins via the NRPS-PKS pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Tubulysins, new cytostatic peptides from myxobacteria acting on microtubuli. Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. This compound Production by the Dead Cells of Archangium gephyra KYC5002 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

The Intricate Dance of Structure and Activity: A Deep Dive into Tubulysin SAR

For Researchers, Scientists, and Drug Development Professionals

Tubulysins, a class of tetrapeptides isolated from myxobacteria, have emerged as exceptionally potent cytotoxic agents, demonstrating significant promise as payloads for antibody-drug conjugates (ADCs). Their remarkable anti-proliferative activity, often orders of magnitude greater than established tubulin inhibitors like paclitaxel (B517696) and vinblastine (B1199706), stems from their ability to inhibit tubulin polymerization, ultimately leading to cell cycle arrest and apoptosis.[1][2] A key advantage of tubulysins is their retained potency against multidrug-resistant (MDR) cancer cell lines, a critical feature in the development of next-generation cancer therapeutics.[3][4]

This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of tubulysin analogues. We will delve into the critical structural motifs that govern their biological activity, present quantitative data from key studies in a clear, tabular format, and provide detailed experimental protocols for the evaluation of these potent molecules.

Core Structure and Key Modification Points

The this compound scaffold is a linear tetrapeptide typically composed of four amino acid residues: N-methyl-D-pipecolic acid (Mep) at the N-terminus, L-isoleucine (Ile), the unique amino acid tubuvaline (Tuv), and a C-terminal residue, commonly tubuphenylalanine (B1255280) (Tup) or tubutyrosine (Tut).[2] Extensive SAR studies have focused on modifying these key residues to enhance potency, improve metabolic stability, and facilitate conjugation to delivery vehicles like antibodies.

The primary points of modification in this compound SAR studies include:

-

The N-terminal Mep residue: Modifications in this region can influence the overall conformation and binding affinity.

-

The Isoleucine (Ile) residue: While less frequently modified, changes here can impact the peptide's interaction with tubulin.

-

The Tubuvaline (Tuv) residue: This unique amino acid contains two critical sites for modification: the C-11 position, which naturally bears a labile acetate (B1210297) group crucial for cytotoxicity, and the N,O-acetal moiety.[5][6]

-

The C-terminal Tup/Tut residue: The C-terminus is a common site for attaching linkers for ADC development, and modifications can affect both potency and pharmacokinetic properties.[1]

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro cytotoxicity of various this compound analogues from key SAR studies. The data, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), highlight the impact of specific structural modifications on anti-proliferative activity across a range of cancer cell lines.

Table 1: SAR of N-Terminal Modifications

| Compound | N-Terminal Modification | Cell Line | IC50 (nM) |

| Natural this compound D | Mep | Various | 0.01 - 1 |

| Analogue 1 | 3-methylpicolinic acid | HT-29 | >1000 |

| Analogue 2 | 5-methyl-2-pyrazinecarboxylic acid | MCF7 | 580 |

| Analogue 3 | 2-quinolinecarboxylic acid | HT-29 | 890 |

| Analogue 11 | α-methyl pyrrolidine | KB | 0.2 |

| Analogue 11 | α-methyl pyrrolidine | KB 8.5 (MDR) | 1.1 |

Data compiled from multiple sources.[1][3]

Table 2: SAR of C-11 (Tubuvaline) Modifications

| Compound | C-11 Modification | Cell Line | IC50 (nM) |

| This compound M | Acetate | 786-O (MDR+) | <1 |

| Deacetylated this compound M | Hydroxyl | 786-O (MDR+) | >100 |

| Analogue with Propyl Ether | Propyl Ether | Various | Low nanomolar |

| Analogue with MOM ether | Methoxymethyl (MOM) ether | HT-29 | 22 |

Data compiled from multiple sources.[6][7][8]

Table 3: SAR of C-Terminal Modifications

| Compound | C-Terminal Modification | Cell Line | IC50 (nM) |

| Analogue 11 (Tup) | Tup-aniline | KB | 0.2 |

| Analogue 16a | Doe amine | KB | 10-50x less potent than 11 |

| Analogue 17a | Benzotriazole | KB | ~5x less potent than natural tubulysins |

Data compiled from multiple sources.[3]

Mechanism of Action: Inhibition of Tubulin Polymerization

The primary mechanism of action of tubulysins is the potent inhibition of tubulin polymerization.[2][9] They bind to the vinca (B1221190) domain on β-tubulin, disrupting the formation of microtubules. This interference with the microtubule cytoskeleton has several downstream effects, culminating in apoptosis.[10][11]

The key steps in the mechanism of action are:

-

Binding to Tubulin: this compound binds to the vinca alkaloid binding site on β-tubulin.

-

Inhibition of Polymerization: This binding prevents the polymerization of tubulin dimers into microtubules, leading to microtubule depolymerization.

-

Mitotic Spindle Disruption: The inability to form a functional mitotic spindle prevents proper chromosome segregation during mitosis.

-

G2/M Phase Cell Cycle Arrest: The spindle assembly checkpoint is activated, halting the cell cycle in the G2/M phase.

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this compound SAR studies.

Synthesis and Purification of this compound Analogues (General Solid-Phase Protocol)

This protocol outlines a general workflow for the synthesis of this compound analogues using solid-phase peptide synthesis (SPPS).

Materials:

-

2-chlorotrityl chloride resin

-

Fmoc- and Alloc-protected amino acids (Mep, Ile, Tuv analogue, Tup analogue)

-

Coupling reagents (e.g., HATU, HOBt)

-

Bases (e.g., DIPEA)

-

Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)

-

Deprotection reagent: 20% piperidine (B6355638) in DMF

-

Cleavage cocktail: Trifluoroacetic acid (TFA)-based

-

Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

-

Lyophilizer

Procedure:

-

Resin Loading: Swell the 2-chlorotrityl chloride resin in DCM. Add the first protected amino acid (e.g., Alloc-protected Tup analogue) and DIPEA. Agitate the mixture at room temperature. Cap any unreacted sites.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the loaded amino acid.

-

Amino Acid Coupling: Activate the next Fmoc-protected amino acid with a coupling reagent (e.g., HATU) and a base in DMF. Add the activated amino acid solution to the resin and agitate until the coupling reaction is complete (monitored by Kaiser test).

-

Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the this compound sequence.

-

Cleavage from Resin: After the final coupling and deprotection, treat the resin with a cleavage cocktail (e.g., TFA/triisopropylsilane/water) to cleave the peptide from the solid support and remove side-chain protecting groups.

-

Purification: Purify the crude peptide by RP-HPLC using a gradient of acetonitrile (B52724) in water with 0.1% TFA.

-

Lyophilization: Collect the fractions containing the pure product and lyophilize to obtain the final this compound analogue as a powder.

-

Characterization: Confirm the identity and purity of the final product by LC-MS and NMR.

In Vitro Cytotoxicity Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell viability based on the measurement of cellular protein content.

Materials:

-

Cancer cell lines

-

96-well microtiter plates

-

Complete cell culture medium

-

This compound analogues

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM

-

Microplate spectrophotometer

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the this compound analogues and incubate for a specified period (e.g., 72 hours).

-

Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for at least 1 hour.

-

Washing: Remove the TCA solution and wash the plates five times with deionized water. Air-dry the plates completely.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB. Air-dry the plates.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the IC50 value.[12][13][14]

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Materials:

-

Purified tubulin protein (>99% pure)

-

GTP solution

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

This compound analogues

-

Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

-

Reaction Setup: In a pre-warmed 96-well plate at 37°C, add polymerization buffer, GTP, and various concentrations of the this compound analogue.

-

Initiation of Polymerization: Add purified tubulin to each well to initiate the polymerization reaction. Include positive (e.g., paclitaxel) and negative (e.g., vinblastine or no compound) controls.

-

Monitoring Polymerization: Immediately place the plate in the spectrophotometer pre-warmed to 37°C. Measure the increase in absorbance at 340 nm every minute for 60-90 minutes. An increase in absorbance indicates microtubule formation.

-

Data Analysis: Plot the absorbance against time for each concentration. The inhibitory effect of the this compound analogue can be quantified by comparing the rate and extent of polymerization to the control.[6][15]

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in cells treated with this compound analogues using propidium (B1200493) iodide (PI) staining.

Materials:

-

Cancer cell lines

-

This compound analogues

-

Phosphate-buffered saline (PBS)

-

Ethanol (B145695), 70% (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the this compound analogue at a relevant concentration for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of 70%. Fix the cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data for at least 10,000 events per sample.

-

Data Analysis: Use appropriate software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase indicates cell cycle arrest.[16][17][18][19]

Visualizing the Logic: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the mechanism of action of tubulysins.

Conclusion

The potent cytotoxicity and ability to overcome multidrug resistance make tubulysins a highly promising class of anti-cancer agents. The extensive structure-activity relationship studies have provided a clear roadmap for the design of novel analogues with improved properties. Key takeaways include the critical role of the C-11 acetate on tubuvaline for high potency and the tolerance for modifications at the C-terminus, which has been successfully exploited for the development of antibody-drug conjugates. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field, facilitating the continued exploration and development of this important class of molecules for targeted cancer therapy.

References

- 1. benchchem.com [benchchem.com]

- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 7. books.rsc.org [books.rsc.org]

- 8. Development of bombesin-tubulysin conjugates using multicomponent chemistry to functionalize both the payload and the homing peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Stabilizing a this compound Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. scispace.com [scispace.com]

- 14. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]

- 15. abscience.com.tw [abscience.com.tw]

- 16. cancer.wisc.edu [cancer.wisc.edu]

- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Flow cytometry with PI staining | Abcam [abcam.com]

The Precision Payload: A Technical Guide to the Pharmacokinetics and ADME of Tubulysins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulysins are a class of exceptionally potent cytotoxic tetrapeptides originally isolated from myxobacteria. Their mechanism of action involves the inhibition of tubulin polymerization, leading to the disruption of the microtubule network, cell cycle arrest, and subsequent apoptosis. Notably, tubulysins have demonstrated efficacy against multidrug-resistant (MDR) cancer cell lines, making them highly attractive payloads for antibody-drug conjugates (ADCs). The high potency of tubulysins, however, necessitates their targeted delivery to tumor cells to minimize systemic toxicity. This is achieved by conjugating them to monoclonal antibodies that specifically recognize tumor-associated antigens.

The clinical success of an ADC is critically dependent on its pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. These factors govern the conjugate's stability in circulation, its delivery to the tumor, the release of the cytotoxic payload, and its clearance from the body. This technical guide provides an in-depth overview of the pharmacokinetics and ADME properties of tubulysin-based ADCs, with a focus on quantitative data, detailed experimental methodologies, and the critical interplay between the antibody, linker, and the this compound payload.

I. ADME Properties of this compound ADCs

The ADME profile of a this compound ADC is a complex interplay between the properties of the large-molecule antibody and the small-molecule this compound payload.

Absorption

Due to their large size and to ensure bioavailability, ADCs, including those with this compound payloads, are administered intravenously. This route of administration bypasses absorption barriers and allows for direct entry into the systemic circulation.

Distribution

The distribution of this compound ADCs is primarily dictated by the monoclonal antibody component. Following intravenous administration, the ADC distributes from the plasma to the interstitial fluid of various tissues. The targeting antibody is designed to bind with high affinity to a specific antigen on the surface of tumor cells. This binding, followed by internalization, is the key to selective drug delivery.

Biodistribution studies, sometimes employing dual-radiolabeling of the antibody and the this compound payload, are crucial for understanding the tissue and tumor uptake of the ADC. These studies have shown that factors such as the drug-to-antibody ratio (DAR) and the specific conjugation site can influence the pharmacokinetics and tumor-targeting behavior of this compound ADCs.

Metabolism

The metabolism of this compound ADCs is a critical determinant of their stability, potency, and potential for off-target toxicity. It involves two main processes: the catabolism of the antibody backbone and the biotransformation of the this compound payload. The antibody component is generally degraded into smaller peptides and amino acids through proteolytic pathways in various tissues like the liver, kidneys, and skin.

A primary metabolic vulnerability of many this compound analogues is the hydrolysis of the acetate (B1210297) ester at the C-11 position of the tubuvaline residue. This deacetylation, often mediated by plasma esterases, results in a C-11 alcohol metabolite that is significantly less cytotoxic, with a reported decrease in potency of over 100-fold. This metabolic instability can lead to a reduction in the in vivo efficacy of the ADC.

Strategies to mitigate this metabolic liability include:

-

Modification of the C-11 position: Replacing the labile acetate ester with more stable functional groups such as carbamates or ethers has been shown to enhance plasma stability while maintaining potent cytotoxicity.

-

Site-specific conjugation: The site of drug conjugation on the antibody can sterically hinder the access of metabolic enzymes to the this compound payload. Site-specific ADCs have demonstrated superior in vivo stability and more favorable pharmacokinetic profiles compared to randomly conjugated ADCs.

Excretion

The clearance of ADCs is similar to that of monoclonal antibodies and is a cumulative process of deconjugation and catabolism. The large size of the intact ADC prevents renal excretion. Instead, clearance primarily occurs through catabolism in various tissues. The small-molecule this compound payload, once released and if it enters systemic circulation, and its metabolites are typically cleared more rapidly, potentially through renal or hepatic pathways.

II. Pharmacokinetics of this compound ADCs

The pharmacokinetic profile of a this compound ADC is crucial for determining its dosing regimen and therapeutic window. Key PK parameters include clearance (CL), volume of distribution (Vd), and half-life (t½). These parameters are influenced by the antibody, the DAR, the linker chemistry, and the conjugation site.

Quantitative Pharmacokinetic Data

The following table summarizes representative pharmacokinetic parameters for different this compound ADC constructs, highlighting the impact of the conjugation site. The data demonstrates that site-specific conjugation can lead to a longer half-life, lower clearance, and higher exposure compared to stochastic conjugation methods.

| ADC Construct | t½ (h) | CL (mL/h/kg) | AUC (h*µg/mL) | Reference |

| Lysine-conjugated ADC | 68 | 0.45 | 1111 | |

| Hinge-cysteine ADC | 100 | 0.32 | 1563 | |

| N297Q (site-specific) ADC | 326 | 0.15 | 3333 |

Table 1: Representative pharmacokinetic parameters of this compound ADCs with different conjugation strategies in vivo. Data illustrates the improved PK profile of site-specific conjugates.

In Vitro Stability Data

In vitro plasma stability assays are essential for predicting the in vivo behavior of ADCs. The following table provides an example of in vitro stability data, showcasing the impact of different linker technologies and conjugation sites on the stability of the critical acetate ester of the this compound payload.

| ADC Construct | Linker Type | Incubation Time (h) | % Deacetylation in Mouse Serum | Reference |

| T169C ADC | Cysteine-maleimide | 96 | 0% | |

| Other Cysteine-engineered ADCs | Cysteine-maleimide | 96 | 8-14% | |

| Trastuzumab-Tubulysin | Maleimide Glycine | 72 | 83% (acetate cleavage) | |

| Trastuzumab-Tubulysin Analogue | Carbamate Linker | 72 | 0% (carbamate cleavage) |

Table 2: In vitro stability of various this compound ADC constructs in mouse serum/plasma. The data highlights the influence of conjugation site and linker chemistry on payload stability.

III. Experimental Protocols

Robust and reproducible experimental protocols are fundamental to the accurate assessment of the pharmacokinetic and ADME properties of this compound ADCs.

In Vitro Plasma Stability Assay

Objective: To determine the stability of a this compound ADC in plasma from different species, focusing on payload deconjugation and metabolism (e.g., deacetylation).

Materials:

-

Test this compound ADC

-

Frozen plasma (e.g., human, mouse, rat)

-

Phosphate-buffered saline (PBS)

-

Incubator at 37°C

-

Immunoaffinity capture beads (e.g., Protein A/G)

-

LC-MS system

Procedure:

-

Thaw plasma at 37°C and centrifuge to remove any precipitates.

-

Spike the this compound ADC into the plasma to a final concentration of 10-100 µg/mL.

-

Incubate the plasma samples at 37°C.

-

Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).

-

Immediately snap-freeze the aliquots and store at -80°C until analysis.

-

For analysis, thaw the samples and isolate the ADC from the plasma matrix using immunoaffinity capture beads.

-

Elute the captured ADC and analyze by LC-MS to determine the average drug-to-antibody ratio (DAR) and the presence of metabolites (e.g., deacetylated this compound).

Data Analysis:

-

Plot the average DAR and the concentration of intact and metabolized payload over time.

-

Calculate the rate of payload deconjugation and metabolism.

**In

A Technical Guide to the In Vitro Cytotoxicity of Tubulysins on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxicity of Tubulysins, a class of potent tetrapeptidic natural products isolated from myxobacteria.[1][2] Renowned for their exceptional anti-proliferative activity at picomolar to low nanomolar concentrations, Tubulysins represent a promising class of payloads for antibody-drug conjugates (ADCs) in targeted cancer therapy.[3][4] This document details their mechanism of action, summarizes quantitative cytotoxicity data, provides detailed experimental protocols, and visualizes key cellular pathways and workflows.

Core Mechanism of Action: Potent Microtubule Inhibition

Tubulysins exert their profound cytotoxic effects by potently inhibiting tubulin polymerization.[2][3] They bind with high affinity to the vinca (B1221190) alkaloid site on β-tubulin, destabilizing the microtubule structures essential for several cellular functions.[3][5] This interaction disrupts the dynamic instability of the microtubule network, leading to a cascade of events that culminate in programmed cell death.[5]

The primary consequences of this microtubule disruption are:

-

Depletion of Microtubules: Tubulysins actively induce the depolymerization of existing microtubules, leading to the collapse of the cellular cytoskeleton.[1][6]

-

Cell Cycle Arrest: The disruption of the mitotic spindle activates the spindle assembly checkpoint, halting the cell cycle at the G2/M transition and preventing cell division.[1][6][7]

-

Induction of Apoptosis: Sustained mitotic arrest triggers the intrinsic apoptotic pathway, ensuring the elimination of the cancerous cell.[3][6]

A significant advantage of Tubulysins is their ability to retain high potency against multi-drug resistant (MDR) cancer cell lines, as they are often poor substrates for the P-glycoprotein (P-gp) efflux pump.[2][5]

Quantitative Data Presentation: In Vitro Cytotoxicity

Tubulysins exhibit exceptional potency across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values are consistently in the low nanomolar to picomolar range, often exceeding the potency of established chemotherapeutics like paclitaxel (B517696) and vinblastine (B1199706) by 20- to 1000-fold.[7][8]

| This compound Analog | Cancer Cell Line | Cell Type | IC50 / GI50 (nM) |

| This compound A | MCF-7 | Breast Cancer | 0.09[3][9] |

| A549 / ATCC | Non-Small Cell Lung Cancer | 0.44 - 0.58[3][9][10] | |

| HCT-116 | Colon Cancer | 0.28 - 1.16[3][9] | |

| MDA-MB-231 | Breast Cancer | 2.55[3][9] | |

| CCRF-CEM | Leukemia | 0.23[10] | |

| HL-60(TB) | Leukemia | 0.17[10] | |

| K-562 | Leukemia | 0.35[10] | |

| MOLT-4 | Leukemia | 0.19[10] | |

| NCI-H460 | Non-Small Cell Lung Cancer | 0.31[10] | |

| This compound B | HCT-116 | Colon Carcinoma | 2.41[9] |

| This compound D | Various | Various Cancers | 0.01 - 10[3][7] |

| C26 | Murine Colon Carcinoma | 0.14[8] | |

| This compound M | BJAB | Lymphoma | 0.12[3] |

| BJAB.Luc/Pgp (MDR+) | Lymphoma (MDR+) | 0.13[3] |

Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions and methodologies.

Signaling Pathways

The primary pathway leading to cell death upon this compound treatment is the intrinsic apoptotic pathway, triggered by prolonged mitotic arrest.[5] Studies on this compound A also suggest that its induction of apoptosis can be mediated by cytotoxic autophagy. This process involves an increase in the lipidation of LC3-I to LC3-II, enhanced lysosomal activity, and the activation of lysosomal proteases like Cathepsin B, which in turn leads to the release of Cytochrome C from mitochondria and subsequent caspase activation.[3][9]

Experimental Protocols & Workflow

Accurate assessment of in vitro cytotoxicity is critical. The MTT and SRB assays are standard colorimetric methods used to determine cell viability and calculate IC50 values.

This assay measures the metabolic activity of viable cells via the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases.[11][12]

Materials:

-

Target cancer cell lines

-

Complete cell culture medium

-

This compound compound and vehicle control (e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[11]

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[11][13]

-

Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight medium from the wells and add 100 µL of the diluted compound or vehicle control.[13]

-

Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[13][14]

-

MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[13]

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.[11]

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[11][12]

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[11]

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells and determine the IC50 value by fitting the data to a dose-response curve.[11]

The SRB assay is a cell density-based assay where the bright pink aminoxanthene dye SRB binds stoichiometrically to cellular proteins under acidic conditions.[15][16]

Materials:

-

Target cancer cell lines

-

Complete cell culture medium

-

This compound compound and vehicle control

-

Fixation Solution (e.g., 10% Trichloroacetic acid (TCA))[17]

-

Washing Solution (e.g., 1% Acetic Acid)

-

SRB Solution (0.057% w/v in 1% Acetic Acid)[17]

-

Solubilization Buffer (e.g., 10 mM Tris base solution, pH 10.5)

Procedure:

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

-

Cell Fixation: After the 72-hour incubation, gently add 50 µL of cold fixation solution to each well without removing the culture medium. Incubate for 1 hour at 4°C.[15][18]

-

Washing: Remove the supernatant and wash the plates 3-4 times with wash solution or water to remove unbound dye and serum proteins. Flick the plates to remove excess liquid.[17][18]

-

Drying: Air-dry the plates completely. This can be done at room temperature overnight or in an incubator.[18]

-

SRB Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes in the dark.[16][18]

-

Remove Unbound Dye: Quickly wash the plates four times with the washing solution to remove any unbound SRB dye.[15][17]

-

Drying: Air-dry the plates again until no moisture is visible.[16]

-

Solubilization: Add 200 µL of Solubilization Buffer to each well and shake for 10 minutes to dissolve the protein-bound dye.[15][16]

-

Data Acquisition: Measure the optical density (OD) at ~565 nm.[15][19]

-

Analysis: Subtract the background OD from control wells (medium only) and plot OD values against compound concentration to determine the IC50.[19]

References

- 1. benchchem.com [benchchem.com]

- 2. This compound Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Mechanism of action of this compound, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. The potential effect of this compound A on autophagy in a group of cancer cell lines - Journal of King Saud University - Science [jksus.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. tiarisbiosciences.com [tiarisbiosciences.com]

- 17. protocols.io [protocols.io]

- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 19. canvaxbiotech.com [canvaxbiotech.com]

The Disruption of Microtubule Dynamics by Tubulysin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tubulysins are a class of highly potent cytotoxic peptides of myxobacterial origin that have emerged as significant prospects in oncology research. Their primary mechanism of action involves the targeted disruption of microtubule dynamics, which are fundamental to essential cellular processes such as mitosis, intracellular transport, and the maintenance of cell architecture. By potently inhibiting tubulin polymerization, Tubulysins trigger a cascade of events culminating in cell cycle arrest at the G2/M phase and the induction of apoptosis. This technical guide provides an in-depth analysis of Tubulysin's interaction with tubulin, its effects on microtubule dynamics, and detailed protocols for its investigation.

Mechanism of Action: Potent Inhibition of Tubulin Polymerization

Tubulysins exert their profound cytotoxic effects by directly targeting tubulin, the heterodimeric protein subunit of microtubules.[1] The core mechanism involves the high-affinity binding of this compound to the vinca (B1221190) domain on β-tubulin.[1][2] This interaction prevents the necessary conformational changes for the incorporation of tubulin dimers into growing microtubules, thereby potently inhibiting polymerization.[1] The consequence is a net depolymerization of existing microtubules and the failure to form a functional mitotic spindle, a structure crucial for cell division.[1] This disruption of the highly dynamic microtubule cytoskeleton is the direct trigger for a mitotic block, leading to programmed cell death (apoptosis).[1][3]

dot

Caption: Mechanism of this compound on microtubule dynamics.

Quantitative Analysis of this compound's Effects

While extensive quantitative data on the specific effects of this compound on all four parameters of microtubule dynamic instability (growth rate, shrinkage rate, catastrophe frequency, and rescue frequency) are not widely published, the available data consistently demonstrate its potent inhibitory effects on tubulin polymerization and its high cytotoxicity against cancer cell lines.

Table 1: Inhibition of Tubulin Polymerization and Cytotoxicity of this compound Analogues

| Compound/Analogue | Tubulin Polymerization IC50 (µM) | Cell Line | Cell Type | Cytotoxicity IC50 (nM) |

| This compound Analogue 6 | 6.6 | LoVo | Colon Carcinoma | 1.92 |

| This compound Analogue 11 | 8.2 | A2780 | Ovarian Carcinoma | 1.38 |

| This compound Analogue 12 | 11.4 | MV-4-11 | Leukemia | 0.87 |

| Prethis compound | Potent Inhibition (not quantified) | Not specified | Not specified | Not specified |

| This compound A | Potent Inhibition (not quantified) | Not specified | Not specified | Not specified |

Data for analogues 6, 11, and 12 are from a study on isothiocyanates as tubulin polymerization inhibitors and are presented as examples of potent microtubule-destabilizing agents. Information on Prethis compound and this compound A indicates potent inhibition without specific IC50 values from the provided search results.[1]

Table 2: General Effects of Microtubule Destabilizing Agents on Dynamic Instability

As a potent microtubule-destabilizing agent, this compound is expected to modulate the key parameters of dynamic instability as follows:

| Parameter | Description | Expected Effect of this compound |

| Growth Rate (vg) | The rate of tubulin dimer addition to the microtubule plus end. | Decreased |

| Shrinkage Rate (vs) | The rate of tubulin dimer loss from the microtubule plus end. | Generally increased or unaffected |

| Catastrophe Frequency (fcat) | The frequency of switching from a state of growth or pause to shrinkage. | Increased |

| Rescue Frequency (fres) | The frequency of switching from a state of shrinkage to growth or pause. | Decreased |

This table provides a generalized overview of the expected effects of a microtubule-destabilizing agent like this compound E.[1]

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidity-based)

This assay directly measures the effect of this compound on the assembly of purified tubulin into microtubules by monitoring the increase in light scattering.[1]

Materials:

-

Lyophilized tubulin (>99% pure)

-

GTP solution (100 mM)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

Glycerol (100%)

-

This compound compound

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm and maintaining a 37°C temperature

Procedure:

-

Preparation of Tubulin: On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL.[1]

-

Preparation of Reaction Mixture: On ice, prepare a master mix containing General Tubulin Buffer, 1 mM GTP, and 10% glycerol.[1]

-

Addition of Test Compound: Add various concentrations of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control to the wells of a pre-chilled 96-well plate.[1]

-

Initiation of Polymerization: Add the tubulin solution to the master mix and then dispense the final reaction mixture into the wells containing the test compound.[1]

-

Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C and measure the absorbance at 340 nm every minute for 60-90 minutes.[1]

-

Data Analysis: Plot absorbance as a function of time. The IC50 value for polymerization inhibition can be determined by plotting the maximum absorbance or the initial rate of polymerization against the logarithm of the this compound concentration and fitting the data to a dose-response curve.[1]

dot

Caption: Workflow for the tubulin polymerization assay.

Immunofluorescence Microscopy of Cellular Microtubules

This technique allows for the visualization of the effects of this compound on the microtubule network within cells.[4]

Materials:

-

Adherent cells cultured on coverslips

-

This compound compound

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Primary antibody against α-tubulin

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on coverslips and allow them to adhere. Treat the cells with various concentrations of this compound or a vehicle control for a specified time.

-

Fixation: Gently wash the cells with PBS and then fix them with 4% paraformaldehyde for 15 minutes at room temperature.[4]

-

Washing: Wash the cells three times with PBS for 5 minutes each.[4]

-

Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes to allow antibody access to intracellular structures.[4]

-

Blocking: Wash with PBS and then incubate with Blocking Buffer for at least 30 minutes to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Dilute the primary anti-α-tubulin antibody in Blocking Buffer and incubate with the cells overnight at 4°C in a humidified chamber.[4]

-

Washing: Wash the cells three times with PBS for 5 minutes each.[4]

-

Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature, protected from light.[4]

-

Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.[4]

-

Nuclear Counterstaining: Incubate with DAPI solution for 5 minutes to stain the nuclei.[4]

-

Mounting: Wash twice with PBS and then mount the coverslips onto glass slides using an antifade mounting medium.[4]

-

Imaging: Visualize the cells using a fluorescence or confocal microscope. The microtubule network and nuclei can be observed in their respective fluorescence channels.[4]

Signaling Pathways and Cellular Fate

The disruption of microtubule dynamics by this compound activates cellular signaling pathways that ultimately determine the cell's fate. The inability to form a proper mitotic spindle activates the Spindle Assembly Checkpoint (SAC), leading to a prolonged arrest in the G2/M phase of the cell cycle. This sustained mitotic arrest is a potent trigger for the intrinsic pathway of apoptosis.

dot

References

The Tubulysin Family: A Technical Guide to Discovery, History, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Tubulysins are a family of exceptionally potent tetrapeptide natural products that have garnered significant attention in the fields of oncology and drug development. First isolated from myxobacteria, these compounds exhibit powerful antimitotic activity by interfering with tubulin polymerization.[1] Their remarkable potency, often in the picomolar to low nanomolar range, and their efficacy against multidrug-resistant (MDR) cancer cell lines have established them as a promising class of cytotoxic agents.[2][3] This technical guide provides an in-depth overview of the discovery, history, mechanism of action, and biological evaluation of the Tubulysin family, complete with detailed experimental protocols and data presented for scientific and research applications.

Discovery and History

The journey of Tubulysins began in the year 2000 when the research group of Höfle and Reichenbach first reported the isolation of these novel cytostatic peptides from the culture broths of myxobacterial strains. Specifically, Tubulysins A, B, and C were isolated from Archangium gephyra, while Tubulysins D, E, and F were obtained from Angiococcus disciformis.[4] Myxobacteria, soil-dwelling microorganisms, are renowned for their ability to produce a diverse array of biologically active secondary metabolites, and the discovery of Tubulysins added a significant class of compounds to their impressive repertoire.

Initial biological characterization revealed that Tubulysins exhibited exceptionally high cytotoxicity against mammalian cell lines, with IC50 values in the picomolar range.[1] Subsequent studies elucidated their unique chemical structures, characterized by the presence of several unusual amino acid residues, including tubuvaline (Tuv), tubutyrosine (Tut) or tubuphenylalanine (B1255280) (Tup), N-methyl-D-pipecolic acid (Mep), and isoleucine (Ile).[5] The complex and unique architecture of these molecules contributes to their potent biological activity. A key breakthrough in understanding the this compound biosynthetic pathway was the identification of prethis compound, a biosynthetic precursor that is enzymatically converted to the mature this compound.[6][7] This discovery has opened avenues for the semi-synthesis and total synthesis of various this compound analogues, facilitating further investigation into their structure-activity relationships and therapeutic potential.[8][9]

Mechanism of Action: Inhibition of Tubulin Polymerization

The primary mechanism of action of the this compound family is the potent inhibition of tubulin polymerization.[3][10] Tubulin, a heterodimeric protein composed of α- and β-tubulin subunits, is the fundamental building block of microtubules. Microtubules are dynamic cytoskeletal polymers that play a crucial role in various cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.

Tubulysins bind to the vinca (B1221190) domain on β-tubulin, a site that is also targeted by other microtubule-destabilizing agents like the vinca alkaloids.[2] This binding event disrupts the assembly of tubulin heterodimers into microtubules, leading to a net depolymerization of the microtubule network. The disruption of microtubule dynamics has profound consequences for rapidly dividing cancer cells, which are highly dependent on a functional mitotic spindle for chromosome segregation during mitosis.

The interference with microtubule formation by Tubulysins triggers the spindle assembly checkpoint, a cellular surveillance mechanism that ensures proper chromosome alignment. Activation of this checkpoint halts the cell cycle at the G2/M transition, preventing cells from proceeding into anaphase.[1] Prolonged arrest in mitosis ultimately leads to the induction of apoptosis, or programmed cell death, through the activation of the intrinsic apoptotic pathway.[3][11][12]

Data Presentation: Cytotoxicity of this compound Analogues

The following table summarizes the in vitro cytotoxic activity (IC50/GI50 values) of various this compound analogues against a range of human cancer cell lines. Lower values indicate higher potency.

| Compound | Cell Line | Cancer Type | IC50/GI50 (nM) | Reference(s) |

| This compound A | HCT-15 | Colon | 0.1 | [13] |

| NCI-60 Panel | Various | Mean GI50 > -8 log(M) | [13] | |

| This compound D | C26 | Murine Colon Carcinoma | 0.14 | [14] |

| Various | Various | 0.01 - 10 | [15] | |

| This compound U | HT-29 | Colon | 3.8 | [1] |

| This compound Analogue 3 | C26 | Murine Colon Carcinoma | 20 | [14] |

| This compound Analogue 11 | KB | Epidermoid Carcinoma | 0.28 | [5] |

| KB 8.5 (MDR1+) | Epidermoid Carcinoma | 1.1 | [5] | |

| N87 | Gastric Carcinoma | 0.1 - 1 | [11] | |

| MDA-MB-361-DYT2 | Breast Carcinoma | 1 - 10 | [11] | |

| KEMTUB10 | MCF7 | Breast | 0.0301 | [11] |

| MDA-MB-231 | Breast | 0.068 | [11] | |

| Prethis compound | Various | Various | Low to sub-nanomolar | [6][7][9] |

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin in a cell-free system.

Materials:

-

Purified tubulin (>99% pure)

-

GTP solution

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

Test compound (this compound analogue)

-

Control compounds (e.g., paclitaxel (B517696) for polymerization enhancement, nocodazole (B1683961) for inhibition)

-

96-well microplate

-

Temperature-controlled spectrophotometer

Methodology:

-

Preparation: Thaw all reagents on ice. Pre-warm the spectrophotometer and a 96-well plate to 37°C.[10]

-

Reaction Mixture: Prepare a reaction mixture on ice containing tubulin in polymerization buffer and GTP.

-

Compound Addition: Add various concentrations of the this compound analogue or control compounds to the wells of the pre-warmed 96-well plate.

-

Initiation of Polymerization: Initiate the polymerization reaction by adding the tubulin-containing reaction mixture to each well.

-

Measurement: Immediately place the plate in the spectrophotometer and measure the increase in absorbance at 340 nm over time at 37°C. The increase in absorbance corresponds to microtubule formation.[10][16][17]

-

Data Analysis: The rate of polymerization is determined from the slope of the linear phase of the polymerization curve. The IC50 value for the inhibition of tubulin polymerization is calculated by plotting the percentage of inhibition against the compound concentration.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of this compound analogues on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound analogue stock solution (in DMSO)

-

96-well microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[10][18]

-

Compound Treatment: Prepare serial dilutions of the this compound analogue in complete culture medium and add them to the respective wells. Include a vehicle control (medium with DMSO).[3][11]

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[18]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[19][20]

-

Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.[11][21]

-

Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.[11][18]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of this compound analogues on cell cycle progression.

Materials:

-

Treated and untreated cells

-

Phosphate-buffered saline (PBS)

-

Cold 70% ethanol (B145695)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Methodology:

-

Cell Treatment: Treat cells with the this compound analogue for the desired time period.

-

Cell Harvesting: Harvest the cells, including any floating cells, and wash with PBS.

-

Fixation: Fix the cells by dropwise addition of cold 70% ethanol while vortexing to prevent clumping. Incubate at -20°C for at least 2 hours.[13][22][23][24][25]

-

Staining: Wash the fixed cells with PBS and resuspend the cell pellet in PI staining solution. Incubate in the dark at room temperature for 30 minutes.[22][24][25]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

-

Data Analysis: Generate a histogram of cell count versus fluorescence intensity to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This assay is used to detect and quantify apoptosis induced by this compound analogues.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI) solution

-

1X Annexin V Binding Buffer

-

Flow cytometer

Methodology:

-

Cell Treatment: Induce apoptosis by treating cells with the this compound analogue for a predetermined time.

-

Cell Harvesting: Harvest the cells, including floating cells, and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI solution to the cell suspension.[11][26][27][28]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11][26][27]

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) to determine the extent of apoptosis.

Mandatory Visualizations

This compound Biosynthetic Pathway

The biosynthesis of Tubulysins is carried out by a complex hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) machinery encoded by the tub gene cluster.[4][29][30] The process involves a modular, assembly-line-like synthesis where each module is responsible for the incorporation and modification of a specific building block. Prethis compound is a key enzyme-free intermediate that is subsequently modified to yield the final this compound structure.[6][7][9]

This compound-Induced Apoptosis Signaling Pathway

The disruption of microtubule dynamics by Tubulysins leads to mitotic arrest, which in turn activates the intrinsic pathway of apoptosis. This pathway involves the activation of a cascade of caspases, which are proteases that execute the apoptotic program.

Conclusion

The this compound family of natural products represents a class of exceptionally potent antimitotic agents with significant therapeutic potential in oncology. Their unique mechanism of action, involving the potent inhibition of tubulin polymerization, leads to cell cycle arrest and apoptosis, even in multidrug-resistant cancer cells. The ongoing research into the synthesis of novel analogues and their application as payloads in antibody-drug conjugates continues to highlight the importance of this remarkable family of compounds in the development of next-generation cancer therapies. This technical guide provides a comprehensive resource for researchers and drug development professionals to further explore and harness the potential of the this compound family.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Identification and analysis of the core biosynthetic machinery of this compound, a potent cytotoxin with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Cytotoxic Evaluation of Novel this compound Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prethis compound: From Hypothetical Biosynthetic Intermediate to Potential Lead in Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prethis compound: From Hypothetical Biosynthetic Intermediate to Potential Lead in Tumor Therapy | PLOS One [journals.plos.org]

- 8. tandfonline.com [tandfonline.com]

- 9. This compound Derivatives | Prof. Dr. Uli Kazmaier | Universität des Saarlandes [uni-saarland.de]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. The potential effect of this compound A on autophagy in a group of cancer cell lines - Journal of King Saud University - Science [jksus.org]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. Chemotherapeutic Evaluation of a Novel Synthetic this compound Analogue-Dendrimer Conjugate in C26 Tumor Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 18. benchchem.com [benchchem.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. broadpharm.com [broadpharm.com]

- 21. benchchem.com [benchchem.com]

- 22. ucl.ac.uk [ucl.ac.uk]

- 23. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]

- 24. docs.research.missouri.edu [docs.research.missouri.edu]

- 25. vet.cornell.edu [vet.cornell.edu]

- 26. researchgate.net [researchgate.net]

- 27. kumc.edu [kumc.edu]

- 28. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Heterologous expression and genetic engineering of the this compound biosynthetic gene cluster using Red/ET recombineering and inactivation mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. benchchem.com [benchchem.com]

Characterization of the Tubulysin Binding Site on Tubulin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tubulysins are a class of potent antimitotic peptides that exhibit profound cytotoxicity against a wide array of cancer cell lines, including multidrug-resistant strains. Their mechanism of action is centered on the high-affinity binding to tubulin, the fundamental component of microtubules. This interaction disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. This technical guide provides a comprehensive characterization of the tubulysin binding site on tubulin, presenting quantitative binding data, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways and experimental workflows.

The this compound Binding Site on β-Tubulin

Extensive research, including X-ray crystallography, has elucidated that tubulysins bind to the Vinca domain on the β-subunit of the αβ-tubulin heterodimer.[1] This binding site is located at the interface between two tubulin heterodimers in a microtubule protofilament. The binding of this compound to this site sterically hinders the proper assembly of tubulin dimers into microtubules, thereby inhibiting their polymerization.[2]

Competition experiments have revealed that tubulysins interfere with the binding of vinblastine (B1199706) to tubulin in a noncompetitive manner, suggesting that while they both target the Vinca domain, their precise interaction points differ.[3][4] This distinct binding mode contributes to the high potency of tubulysins.

Structural insights from X-ray crystallography of tubulin in complex with this compound analogues have been instrumental in defining the key interactions. The following Protein Data Bank (PDB) IDs correspond to crystal structures of tubulin-tubulysin complexes:

-

4ZOL : Crystal Structure of Tubulin-Stathmin-TTL-Tubulysin M Complex

-

7EN3 : Crystal structure of tubulin in complex with this compound analogue TGL

-

6Y4N : Structure of Tubulin Tyrosine Ligase in Complex with Tb116

These structures reveal a network of hydrophobic interactions and hydrogen bonds between the this compound molecule and amino acid residues within the Vinca domain of β-tubulin.

Quantitative Analysis of this compound-Tubulin Interaction

The affinity and inhibitory potential of tubulysins and their analogues have been quantified using various biochemical and cellular assays. The following tables summarize key quantitative data from the literature.

Table 1: Binding Affinity and Inhibition Constants of Tubulysins

| Compound | Assay Method | Parameter | Value | Reference |

| This compound A | Competition Assay | Apparent Ki | 3 µM | [3][4] |

| This compound Analogs | Fluorescence Polarization | Kd | Sub-nanomolar to low nanomolar range | [3] |

Table 2: In Vitro Cytotoxicity (IC50) of this compound Analogues

| Compound | Cell Line | Cancer Type | IC50 | Reference |

| This compound A | MCF-7 | Breast | Low nM range | [1] |

| This compound D | Various | Multiple | 0.01 - 10 nM | [5] |

| KEMTUB10 | MCF7 | Breast | 0.0301 nM | [1] |

| KEMTUB10 | MDA-MB-231 | Breast | 0.068 nM | [1] |

| KEMTUB10 | SKBr3 | Breast | 0.0122 nM | [1] |

| This compound Analogue 11 | KB | Epidermoid Carcinoma | 0.28 nM | [1] |

| This compound Analogue 11 | KB 8.5 (MDR) | Epidermoid Carcinoma | 17.7 nM | [1] |

| DX126-262 (ADC) | HER2-positive cell lines | Breast/Gastric | 0.06 - 0.19 nM | [6] |

Experimental Protocols

The characterization of the this compound-tubulin interaction relies on a suite of specialized experimental techniques. Detailed methodologies for the key assays are provided below.

Tubulin Polymerization Assay (Turbidity-Based)

This assay directly measures the effect of a compound on the in vitro polymerization of purified tubulin by monitoring the increase in light scattering as microtubules form.

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (1 mM final concentration)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., paclitaxel) and negative control (e.g., nocodazole)

-

96-well, clear bottom microplate

-

Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Pre-warm the spectrophotometer and the 96-well plate to 37°C.

-

On ice, prepare a reaction mixture containing the tubulin solution in General Tubulin Buffer.

-

Add serial dilutions of the this compound analogue or controls to the wells of the pre-warmed plate.

-

To initiate polymerization, add the tubulin and GTP solution to each well.

-

Immediately begin monitoring the absorbance at 340 nm every minute for 60-90 minutes.

-

Plot absorbance versus time to generate polymerization curves. The rate of polymerization (Vmax) and the maximal polymer mass can be calculated. The IC50 value for the inhibition of tubulin polymerization is determined by plotting the percentage of inhibition against the compound concentration.[3][7]

Fluorescence Polarization (FP) Competition Assay

This high-throughput assay determines the binding affinity of an unlabeled ligand (this compound) by measuring its ability to displace a fluorescently labeled probe from tubulin.

Materials:

-

Purified tubulin

-

Fluorescently labeled probe that binds to the Vinca domain (e.g., a fluorescent derivative of vinblastine or a this compound analogue)

-

Assay Buffer (e.g., 20 mM PIPES, pH 6.9, 1 mM EGTA, 0.008% Tween 20)

-

Unlabeled this compound analogue (test compound)

-

GTP solution (1 mM final concentration)

-

384-well, low-volume, black microplate

-

Plate reader equipped with fluorescence polarization optics

Procedure:

-

Prepare serial dilutions of the unlabeled this compound analogue.

-

In the microplate wells, combine a fixed concentration of tubulin and the fluorescent probe. The optimal concentrations should be determined empirically to provide a significant polarization window.

-

Add the serially diluted unlabeled this compound analogue to the wells. Include controls with no competitor (maximum polarization) and probe only (minimum polarization).

-

Add GTP to all wells.

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

-

Measure the fluorescence polarization using the plate reader with appropriate excitation and emission wavelengths for the fluorophore.

-

Plot the fluorescence polarization values against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires the Kd of the fluorescent probe.[3]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the cytotoxic effects of this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound analogue

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well tissue culture plates

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the this compound analogue in complete culture medium and add them to the respective wells. Include untreated and vehicle-treated cells as controls.

-

Incubate the plate for a desired period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.[1][8]

X-Ray Crystallography of Tubulin-Tubulysin Complexes

This structural biology technique provides atomic-level detail of the binding interaction between this compound and tubulin.

General Protocol:

-

Protein Expression and Purification: Express and purify high-quality, homogenous αβ-tubulin. Tubulin is notoriously difficult to crystallize on its own due to its inherent flexibility and tendency to polymerize.[9] Therefore, it is often co-crystallized with a stabilizing agent, such as a stathmin-like domain (SLD).[10]

-

Complex Formation: Incubate the purified tubulin or tubulin-SLD complex with an excess of the this compound analogue.

-

Crystallization: Screen a wide range of crystallization conditions (precipitants, buffers, pH, temperature, and additives) using techniques like hanging-drop or sitting-drop vapor diffusion to obtain well-ordered crystals of the tubulin-tubulysin complex.

-

Data Collection: Expose the crystals to a high-intensity X-ray beam, typically at a synchrotron source, and collect the diffraction data.

-

Structure Determination and Refinement: Process the diffraction data to determine the electron density map. A molecular model of the complex is then built into this map and refined to yield the final, high-resolution three-dimensional structure.[11]

Signaling Pathways and Experimental Workflows

The binding of this compound to tubulin initiates a cascade of cellular events culminating in apoptosis. The following diagrams, generated using the DOT language for Graphviz, illustrate these key pathways and experimental workflows.

Caption: Mechanism of Action of this compound Leading to Cell Death.

Caption: Signaling Pathway of this compound-Induced G2/M Cell Cycle Arrest.

Caption: Intrinsic Apoptotic Signaling Pathway Induced by this compound.

Caption: Experimental Workflow for Characterizing this compound-Tubulin Interaction.

Conclusion

The characterization of the this compound binding site on the Vinca domain of β-tubulin has provided a deep understanding of its potent antimitotic activity. The high-affinity, noncompetitive interaction with respect to vinblastine leads to the effective inhibition of microtubule polymerization, culminating in G2/M cell cycle arrest and apoptosis. The quantitative data and detailed experimental protocols presented in this guide offer a robust framework for researchers and drug development professionals. This knowledge is crucial for the rational design of novel this compound-based anticancer agents, including antibody-drug conjugates, with improved therapeutic indices and the potential to overcome multidrug resistance. The continued exploration of the structural and functional aspects of the this compound-tubulin interaction will undoubtedly pave the way for the development of next-generation microtubule-targeting therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Novel Suicide Ligands of Tubulin Arrest Cancer Cells in S-Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Studying drug-tubulin interactions by X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Determining Protein Structures Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]

Unraveling the Assembly Line: A Technical Guide to the Biosynthetic Pathway of Tubulysin in Myxobacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubulysins, a class of potent tetrapeptide natural products isolated from myxobacteria, have garnered significant attention in the field of oncology due to their profound antimitotic activity. Their intricate chemical structure and remarkable cytotoxicity, even against multi-drug resistant cancer cell lines, make them promising payloads for antibody-drug conjugates (ADCs). This technical guide provides an in-depth exploration of the biosynthetic pathway of tubulysin, detailing the genetic machinery, enzymatic processes, and experimental methodologies used to elucidate this complex assembly line. By synthesizing current research, this document aims to serve as a comprehensive resource for researchers in natural product biosynthesis, drug discovery, and development.

Introduction